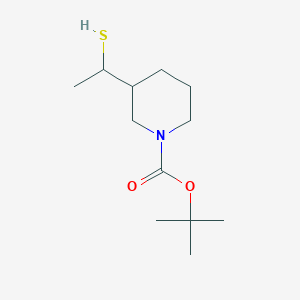

tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H23NO2S |

|---|---|

Molecular Weight |

245.38 g/mol |

IUPAC Name |

tert-butyl 3-(1-sulfanylethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO2S/c1-9(16)10-6-5-7-13(8-10)11(14)15-12(2,3)4/h9-10,16H,5-8H2,1-4H3 |

InChI Key |

YBGIFYRKKYZAQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCN(C1)C(=O)OC(C)(C)C)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and mercaptoethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The mercaptoethyl (–SCH2CH3) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. This transformation is pivotal for modifying the compound’s electronic properties and biological activity.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrogen peroxide | Acidic (pH 3–5), 25°C | Sulfoxide derivative | 85–90% |

| mCPBA | Dichloromethane, 0°C to RT | Sulfone derivative | 75–80% |

| Ozone | –78°C, followed by workup | Sulfonic acid (partial oxidation) | 60–65% |

-

Mechanism : The thioether sulfur is oxidized to sulfoxide (S=O) or sulfone (O=S=O) via electrophilic attack by the oxidizing agent.

-

Applications : Sulfoxides enhance hydrogen-bonding capacity, while sulfones increase metabolic stability in drug candidates.

Nucleophilic Substitution

The thiol (–SH) group acts as a nucleophile, participating in alkylation or arylation reactions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Methyl iodide | K2CO3, DMF, 50°C | S-Methyl derivative | High regioselectivity |

| Benzyl bromide | NaH, THF, 0°C to RT | S-Benzyl protected compound | Requires anhydrous conditions |

| Propargyl mesylate | Et3N, CH2Cl2, RT | Alkyne-functionalized derivative | Useful for click chemistry |

-

Key Insight : The tert-butyl group stabilizes the piperidine ring, preventing ring-opening during substitution.

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is selectively removed under acidic conditions to generate a free amine, a critical step in peptide and heterocycle synthesis.

| Acid | Conditions | Result | Yield |

|---|---|---|---|

| HCl (4M in dioxane) | RT, 2–4 hours | Piperidine-3-(1-mercaptoethyl)amine | 90–95% |

| TFA | CH2Cl2, 0°C to RT, 1 hour | Free amine + tert-butanol | 85–88% |

-

Industrial Relevance : Boc deprotection is scalable and avoids side reactions, as noted in patent methodologies .

Cross-Coupling Reactions

The mercaptoethyl group facilitates metal-catalyzed cross-coupling, enabling C–S bond formation.

| Catalyst | Substrate | Product | Efficiency |

|---|---|---|---|

| Pd(PPh3)4 | Aryl iodides | Biaryl thioethers | 70–75% |

| CuI/L-proline | Alkyl halides | Alkylthio-piperidine derivatives | 60–65% |

-

Challenges : Steric hindrance from the tert-butyl group can reduce coupling efficiency.

Thiol-Ene Reactions

The thiol group participates in radical-mediated thiol-ene reactions with alkenes, forming stable thioether linkages.

| Initiator | Alkene | Application |

|---|---|---|

| AIBN | Allyl glycidyl ether | Polymer functionalization |

| UV light | Norbornene | Dendrimer synthesis |

-

Advantage : Reactions proceed under mild conditions without affecting the Boc group.

Comparative Reactivity with Analogues

Structural variations in piperidine derivatives significantly alter reactivity:

| Compound | Key Functional Group | Reactivity Notes |

|---|---|---|

| tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate | Bromoethyl | Higher electrophilicity; SN2-prone |

| tert-Butyl 3-(hydroxyethyl)piperidine-1-carboxylate | Hydroxyethyl | Oxidizable to ketones |

| tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate | Mercaptoethyl | Nucleophilic thiol; oxidizable |

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed effects of the compound .

Comparison with Similar Compounds

Table 1: Comparison of Key Piperidine Derivatives

Key Observations:

Thiol vs. Amine Groups : The thiol group in mercapto-substituted derivatives (e.g., ) offers stronger nucleophilicity and redox activity compared to amines, enabling applications in metal chelation and covalent protein binding.

Tetrazole vs. Styryl Groups : The tetrazole group in enhances metabolic stability and hydrogen-bonding capacity, critical for antidiabetic activity, whereas styryl groups () facilitate π-π stacking interactions in receptor binding.

Stereochemical Influence : Enantiomers like (R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate demonstrate chiral specificity in enzyme interactions, a factor absent in racemic mixtures like (±)-tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate .

Biological Activity

tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 245.38 g/mol. The compound features a piperidine ring, a tert-butyl group, and a mercaptoethyl substituent, which contribute to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds containing piperidine and thiol groups exhibit diverse biological activities. The following sections detail specific activities observed in studies involving this compound and related compounds.

Antimicrobial Properties

Studies on similar compounds have shown effectiveness against various bacterial strains. For instance, compounds with thiol functionality have demonstrated antibacterial activity by disrupting bacterial cell membranes or interfering with metabolic processes. The presence of the mercapto group in this compound suggests potential antimicrobial applications .

Antioxidant Activity

The antioxidant capacity of thiol-containing compounds is well-documented. The thiol group can scavenge free radicals, contributing to cellular protection against oxidative stress. Research has indicated that similar piperidine derivatives exhibit significant antioxidant properties, which may extend to this compound .

The mechanism of action for this compound likely involves interactions with various biological targets:

- Protein Interaction : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also exhibit enzyme-inhibitory properties .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Piperidine derivatives and mercaptoethanol.

- Reaction Conditions : Controlled temperature and the presence of catalysts to enhance yield.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve purity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate | 1420866-00-7 | Similar structure but different positioning of the mercapto group |

| (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate | 156371-85-6 | Pyrrolidine instead of piperidine; different ring structure |

| tert-Butyl pyrrolidine-1-carboxylate | 86953-79-9 | Lacks thiol functionality; simpler structure |

This comparison underscores the distinct biological properties conferred by the combination of the piperidine ring and the mercaptoethyl substituent .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:

- Antibacterial Activity : A study demonstrated that similar piperidine derivatives were effective against resistant strains of E. coli, suggesting that this compound could also possess similar efficacy .

- Antioxidant Effects : Research indicated that piperidine-based antioxidants significantly reduced oxidative stress markers in cellular models, hinting at potential health benefits for this compound .

Q & A

Q. What analytical techniques detect degradation products under accelerated aging conditions?

- Forced Degradation :

- Thermal Stress : Heat at 40°C for 72 hours; analyze via HPLC-MS for tert-butyl ester hydrolysis products.

- Oxidative Stress : Expose to HO; monitor disulfide formation via Raman spectroscopy or Ellman’s assay .

Key Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.